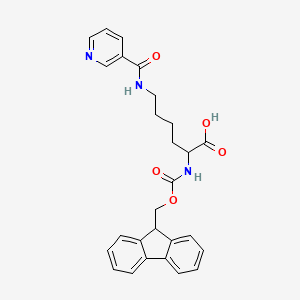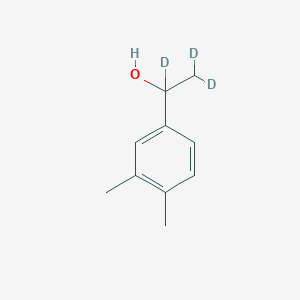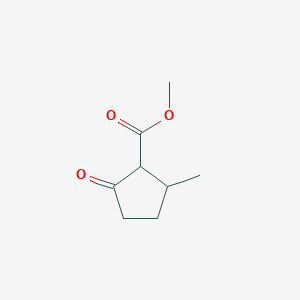
Fmoc-Lys(nic)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(nicotinoyl)-L-lysine: is a derivative of lysine, an essential amino acid. This compound is commonly used in peptide synthesis due to its unique protective groups that facilitate the construction of complex peptide chains. The fluorenylmethoxycarbonyl group protects the amino group, while the nicotinoyl group is a nicotinic acid derivative that can be used for various biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. The fluorenylmethoxycarbonyl group is used to protect the amino group during the synthesis.
Solution-Phase Synthesis: This method involves the synthesis of the compound in solution, where the fluorenylmethoxycarbonyl group is introduced first, followed by the nicotinoyl group.
Industrial Production Methods: Industrial production of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(nicotinoyl)-L-lysine typically involves automated peptide synthesizers that use solid-phase peptide synthesis. This method allows for high-throughput production with minimal manual intervention .
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed using piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The nicotinoyl group can be introduced through a coupling reaction with nicotinic acid using coupling reagents such as dicyclohexylcarbodiimide.
Common Reagents and Conditions:
Piperidine: Used for deprotection of the fluorenylmethoxycarbonyl group.
Dicyclohexylcarbodiimide: Used for coupling reactions to introduce the nicotinoyl group.
Major Products:
Deprotected Lysine Derivatives: Formed after the removal of the fluorenylmethoxycarbonyl group.
Nicotinoyl-Lysine Derivatives: Formed after the coupling reaction with nicotinic acid.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Biology:
Enzyme Substrates: Used in the design of enzyme substrates for studying enzyme kinetics and mechanisms.
Medicine:
Drug Delivery: Used in the development of drug delivery systems due to its ability to form stable peptide bonds.
Industry:
Mécanisme D'action
The mechanism of action of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(nicotinoyl)-L-lysine involves the protection and deprotection of the amino group during peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group, preventing unwanted side reactions. The nicotinoyl group can be used to introduce specific functional groups into the peptide chain, allowing for the design of peptides with unique properties .
Comparaison Avec Des Composés Similaires
Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine: Similar in structure but lacks the nicotinoyl group.
Nα-(tert-Butyloxycarbonyl)-L-lysine: Uses a different protecting group (tert-butyloxycarbonyl) instead of fluorenylmethoxycarbonyl.
Uniqueness:
Nicotinoyl Group:
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c31-25(18-8-7-14-28-16-18)29-15-6-5-13-24(26(32)33)30-27(34)35-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,7-12,14,16,23-24H,5-6,13,15,17H2,(H,29,31)(H,30,34)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRQIRUSEYKWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CN=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-alpha-[[(4-Nitrophenethyl)amino]methyl]benzyl Alcohol](/img/structure/B13399863.png)



![cyclooct-2-en-1-yl N-[2-[[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]amino]-2-oxoethoxy]carbamate;cyclooct-2-en-1-yl N-[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]carbamate;cyclooct-2-en-1-yl [2-(2,2-dimethylpropyl)-4,4-dimethyl-3-oxopentyl]sulfanylformate](/img/structure/B13399902.png)

![2-((3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)acetate](/img/structure/B13399906.png)
![(3S,4R)-3-amino-1-{2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-1,3-benzodiazole-5-carbonyl}piperidin-4-ol hydrochloride](/img/structure/B13399920.png)

![[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite](/img/structure/B13399930.png)
